molecular formula C20H23N3O3 B12292356 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol

2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol

Katalognummer: B12292356
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: VFYVWEHNMHIWBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol is a cyclopentane derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its complex structure and reactivity, making it a valuable reactant in the preparation of carbocyclic nucleosides.

Vorbereitungsmethoden

The synthesis of 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol involves several stepsThe reaction conditions typically involve the use of dichloromethane as a solvent, and the product is often obtained as a yellow oil. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the azido group to an amine, which can further react to form other derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.

Wissenschaftliche Forschungsanwendungen

2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of carbocyclic nucleosides, which are important in antiviral and anticancer research.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical assays and drug development processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol include other azido-substituted cyclopentanes and phenylmethoxy derivatives. What sets this compound apart is its unique combination of azido and phenylmethoxy groups, which confer distinct reactivity and potential applications. Some similar compounds are:

  • 2-Azido-4-phenylmethoxycyclopentanol
  • 3-(Phenylmethoxymethyl)cyclopentan-1-ol

These compounds share structural similarities but differ in their specific functional groups and reactivity profiles.

Eigenschaften

Molekularformel

C20H23N3O3

Molekulargewicht

353.4 g/mol

IUPAC-Name

2-azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C20H23N3O3/c21-23-22-20-17(14-25-12-15-7-3-1-4-8-15)19(11-18(20)24)26-13-16-9-5-2-6-10-16/h1-10,17-20,24H,11-14H2

InChI-Schlüssel

VFYVWEHNMHIWBD-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)N=[N+]=[N-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.